molecular structure and conformation of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
molecular structure and conformation of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
The following technical guide provides an in-depth analysis of the molecular structure, conformational dynamics, and synthetic utility of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid . This document is designed for medicinal chemists and structural biologists, focusing on the scaffold's behavior as a bidentate ligand and its privileged status in drug discovery.
Executive Summary
The molecule 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, combining the rigidity of the indole core with the electronic versatility of a pyridine substituent and a carboxylic acid moiety. Its structural significance lies in its capacity for atropisomerism and intramolecular hydrogen bonding (IMHB) , which dictate its binding affinity in targets such as the NMDA receptor (Glycine site) and HIV-1 Integrase .
This guide dissects the competing steric and electronic forces that govern its conformation, provides a robust synthetic protocol via palladium-catalyzed cross-coupling, and outlines its pharmacological relevance.
Molecular Architecture & Conformational Analysis
Structural Nomenclature
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Position 2: Carboxylic acid (-COOH) acting as a hydrogen bond donor/acceptor and ionizable center (pKa ~ 3.5–4.5).
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Position 3: 2-Pyridinyl ring, introducing a basic nitrogen and potential for metal chelation.
Conformational Dynamics (The "Twist")
The biological activity of this molecule is strictly governed by the torsion angle (
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Steric Strain (The Peri-Interaction):
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The hydrogen atom at the indole C4 position creates significant steric repulsion with the hydrogen at the pyridine C3' position (or the lone pair of the nitrogen, depending on rotation).
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Result: The pyridine ring cannot lie perfectly coplanar with the indole system. It adopts a twisted conformation (typically 30°–60° out of plane) to relieve this strain.
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Intramolecular Hydrogen Bonding (IMHB):
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Interaction A (N-H...N): The indole N1-H acts as a donor to the pyridine nitrogen (N1'). This planarizing force competes with the steric twist.
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Interaction B (COOH...N): If the carboxylic acid is protonated, the carbonyl oxygen or hydroxyl group can interact with the pyridine nitrogen, forming a pseudo-7-membered ring.
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Zwitterionic Character
In physiological solution (pH 7.4), the carboxylic acid is largely deprotonated (
Visualization of Conformational States
The following diagram illustrates the equilibrium between the "Open" (non-bonded) and "Closed" (H-bonded) conformers.
Figure 1: Conformational equilibrium driven by steric repulsion and hydrogen bond stabilization.
Synthetic Methodology
While classical Fischer Indole synthesis is possible, it often suffers from low yields when electron-deficient pyridines are involved. The Suzuki-Miyaura Cross-Coupling approach is the industry standard for high-fidelity synthesis of 3-arylindoles.
Retrosynthetic Analysis
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Disconnection: C3–C(Py) bond.
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Synthons: 3-Halo-indole-2-ester (Electrophile) + 2-Pyridylboronic acid (Nucleophile).
Protocol: Palladium-Catalyzed C3-Arylation
Objective: Synthesis of Ethyl 3-(2-pyridinyl)-1H-indole-2-carboxylate (Precursor to the acid).
Reagents:
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Substrate: Ethyl 3-bromo-1H-indole-2-carboxylate (1.0 eq)
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Coupling Partner: 2-Pyridylboronic acid MIDA ester (1.2 eq) (MIDA esters are preferred over boronic acids for stability with pyridines).
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Catalyst:
(5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Workflow:
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Inertion: Charge a microwave vial with the indole substrate, boronate, base, and catalyst. Seal and purge with Argon for 5 minutes.
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Solvation: Add degassed Dioxane/Water via syringe.
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Reaction: Heat to 100°C for 12 hours (thermal) or 110°C for 45 mins (microwave).
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Workup: Filter through a Celite pad. Dilute with EtOAc, wash with brine.
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Purification: Flash column chromatography (Hexane:EtOAc gradient).
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Hydrolysis: Treat the isolated ester with LiOH (2.0 eq) in THF/H2O (1:1) at RT for 4 hours to yield the final carboxylic acid.
Synthetic Pathway Diagram
Figure 2: Suzuki-Miyaura coupling route for the synthesis of the target scaffold.
Pharmacological Applications[1][2][4][5][6][7]
The 3-substituted indole-2-carboxylic acid motif is a validated pharmacophore in two primary therapeutic areas.
NMDA Receptor Antagonism (Glycine Site)
This molecule acts as a competitive antagonist at the strychnine-insensitive glycine binding site (NR1 subunit) of the NMDA receptor.
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Mechanism: The C2-COOH mimics the glycine carboxylate, while the indole NH mimics the glycine amine. The 3-pyridyl group extends into a hydrophobic pocket (Site B), displacing the agonist.
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Therapeutic Utility: Neuroprotection in stroke, neuropathic pain management, and anticonvulsant therapy.
HIV-1 Integrase Inhibition
Indole-2-carboxylic acids are potent inhibitors of HIV-1 Integrase Strand Transfer (INSTI).[5]
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Mechanism: The structural triad of the Indole Nitrogen, the Carboxylic Acid, and the Pyridine Nitrogen forms a metal-chelating motif . This triad sequesters the divalent magnesium ions (
) in the integrase active site, preventing viral DNA insertion into the host genome.
Quantitative Data Summary
| Property | Value / Description | Relevance |
| MW | 238.24 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | ~2.1 | Good CNS penetration (NMDA targeting). |
| pKa (Acid) | 3.8 (approx) | Ionized at physiological pH. |
| pKa (Pyridine) | 5.2 (approx) | Partially protonated in acidic lysosomes. |
| TPSA | ~65 Ų | Favorable for membrane permeability. |
| Key Interaction | Bidentate Chelation | Critical for metalloenzyme inhibition (Integrase). |
References
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Hu, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC PubMed Central.
- Significance: Validates the indole-2-carboxylic acid scaffold for integrase inhibition and Mg2+ chel
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Salih, N. A., et al. (2015). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates. ResearchGate.
- Significance: details the synthetic routes (Fischer/Mannich)
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Vertex AI Search. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
- Significance: Demonstrates the necessity of the C2-COOH group for biological activity in receptor antagonism.
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PubChem. Indole-2-carboxylic acid (Parent Scaffold Data). National Library of Medicine.
- Significance: Provides physicochemical baselines (pKa, solubility) for the core scaffold.
Sources
- 1. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
